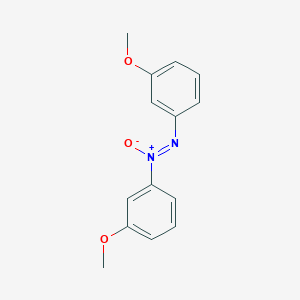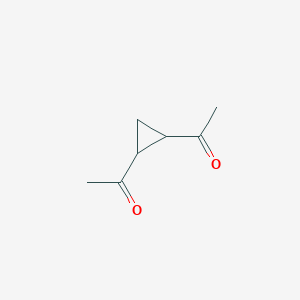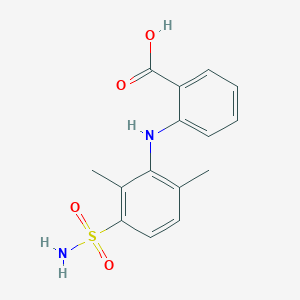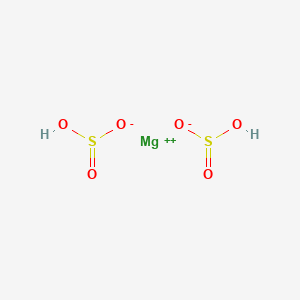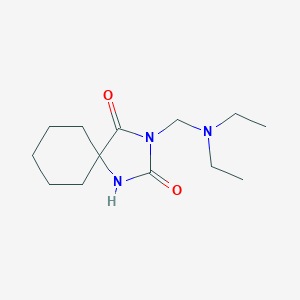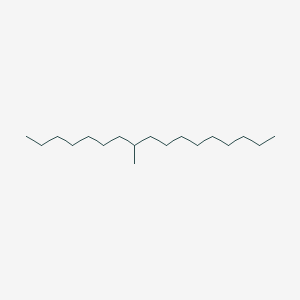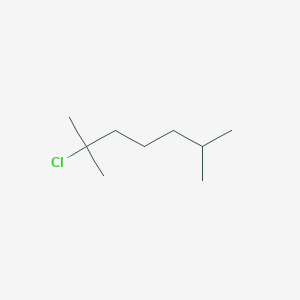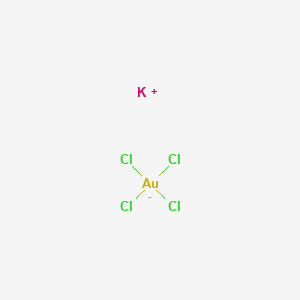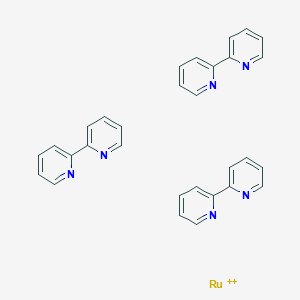
Diamminedichlorocobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamminedichlorocobalt(II) is a coordination compound of cobalt that has been widely used in scientific researches. It is a purple-colored compound with the chemical formula Co(NH3)2Cl2. The compound has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of diamminedichlorocobalt(II) involves the coordination of cobalt with ammonia and chloride ions. The compound has a square planar geometry, with the cobalt ion at the center. The compound can act as a Lewis acid, accepting electrons from a Lewis base. The compound can also undergo ligand substitution reactions, where the ammonia and chloride ions can be replaced by other ligands.
Biochemical and Physiological Effects:
Diamminedichlorocobalt(II) has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro. The compound has been used as a model compound for studying the toxicity of cobalt compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diamminedichlorocobalt(II) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has well-defined chemical and physical properties, making it an ideal model compound for studying the reactivity of cobalt complexes. However, the compound has some limitations, such as its toxicity and the limited number of ligands that can be substituted.
Direcciones Futuras
There are several future directions for the study of diamminedichlorocobalt(II). One direction is to study the reactivity of the compound with other ligands, such as amino acids and peptides. Another direction is to study the biological properties of the compound in vivo, such as its pharmacokinetics and toxicity. The compound can also be used as a precursor for the synthesis of other cobalt complexes with potential biological and chemical applications.
Métodos De Síntesis
The synthesis of diamminedichlorocobalt(II) involves the reaction between cobalt chloride and ammonia. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and drying. The reaction can be represented as:
CoCl2 + 2NH3 → Co(NH3)2Cl2
The purity of the compound can be increased by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Diamminedichlorocobalt(II) has been widely used in scientific researches due to its unique chemical and biological properties. The compound has been used as a catalyst in various organic reactions, such as the reduction of ketones and aldehydes. It has also been used as a model compound for studying the reactivity of cobalt complexes.
Propiedades
Número CAS |
13931-88-9 |
|---|---|
Nombre del producto |
Diamminedichlorocobalt(II) |
Fórmula molecular |
Cl2CoH6N2 |
Peso molecular |
163.9 g/mol |
Nombre IUPAC |
azane;cobalt(2+);dichloride |
InChI |
InChI=1S/2ClH.Co.2H3N/h2*1H;;2*1H3/q;;+2;;/p-2 |
Clave InChI |
GVTMYPAAJKVYLV-UHFFFAOYSA-L |
SMILES |
N.N.[Cl-].[Cl-].[Co+2] |
SMILES canónico |
N.N.[Cl-].[Cl-].[Co+2] |
Sinónimos |
cis-diamminedichlorocobalt(II) diamminedichlorocobalt(II) trans-diamminedichlorocobalt(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



